molecular formula C9H8N2 B1396662 6-Cyclopropylnicotinonitrile CAS No. 1032527-28-8

6-Cyclopropylnicotinonitrile

Cat. No. B1396662
M. Wt: 144.17 g/mol
InChI Key: RNXKTVGIUWBEQV-UHFFFAOYSA-N
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Description

6-Cyclopropylnicotinonitrile is a heterocyclic organic compound with the linear formula C9H8N2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Cyclopropylnicotinonitrile is represented by the InChI code 1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2 . This indicates that the compound consists of a pyridine ring with a cyano group and a cyclopropyl group attached.


Physical And Chemical Properties Analysis

6-Cyclopropylnicotinonitrile is a solid substance at room temperature . It has a molecular weight of 144.18 .

Scientific Research Applications

1. Stereoselective Cyclopropanation Reactions

6-Cyclopropylnicotinonitrile can be linked to the field of stereoselective cyclopropanation reactions. Cyclopropanes, like those found in 6-Cyclopropylnicotinonitrile, are used as synthetic intermediates in the synthesis of more functionalized cycloalkanes and acyclic compounds. Recent efforts in this area have focused on enantioselective synthesis of cyclopropanes, vital for creating effective insecticides and pharmaceuticals (Lebel, Marcoux, Molinaro, & Charette, 2003).

2. Synthesis of Diverse Compounds

6-Cyclopropylnicotinonitrile is potentially involved in the synthesis of pyranopyrazoles, utilizing isonicotinic acid as a dual and biological organocatalyst. This method facilitates the preparation of diverse compounds in a green and efficient manner (Zolfigol et al., 2013).

3. Antibacterial Applications

The compound may play a role in creating novel 2-aminonicotinonitrile derivatives with antibacterial properties. These derivatives, bearing a benzothiazole nucleus, have shown significant biological activities against different types of bacteria (Mahdi, Al-Smaism, & Ibrahim, 2016).

4. Versatility in Drug Molecules

The cyclopropyl fragment, a key component in 6-Cyclopropylnicotinonitrile, is increasingly used in drug development. It enhances potency and reduces off-target effects in drug molecules, addressing multiple challenges in drug discovery (Talele, 2016).

5. Intramolecular Cyclopropanation

Cyclopropenes, like those in 6-Cyclopropylnicotinonitrile, are key in intramolecular cyclopropanation reactions. They are useful for synthesizing heterocycles and carbocycles with diverse substituents (Archambeau, Miege, Meyer, & Cossy, 2015).

6. Synthesis of Aminonicotinonitriles and Diaminopyridines

The compound aids in the synthesis of aminonicotinonitriles and diaminopyridines through base-catalyzed ring transformation. This efficient synthesis is key in creating various pharmaceutical compounds (Farhanullah, Agarwal, Goel, & Ram, 2003).

Safety And Hazards

The safety information for 6-Cyclopropylnicotinonitrile indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

6-cyclopropylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXKTVGIUWBEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711535
Record name 6-Cyclopropylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropylnicotinonitrile

CAS RN

1032527-28-8
Record name 6-Cyclopropylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Deoxygenate a mixture of 2-bromo-5-cyanopyridine (1.83 g, 10.0 mmol), cyclopropylboronic acid (1.1 g, 13 mmol), palladium(II) acetate (0.11 g, 0.49 mmol), and potassium phosphate (7.4 g, 35 mmol) in toluene (40.00 mL) and water (2 mL) by bubbling nitrogen through the mixture. Add tricyclohexylphosphine (1.0 mL, 1.0 mmol, 1 M in toluene). Heat the reaction mixture at 100° C. for 14 hours and allow the reaction mixture to cool. Decant the supernatant and wash the leftover sludge with dichloromethane. Concentrate the combined organics in vacuo. Purify by silica gel chromatography (0-5% ethyl acetate/hexane) to afford the titled compound as a white crystalline solid (774 mg, 47%). 1H NMR (400 MHz, CDCl3) δ 1.08 (m, 4H), 2.05 (m, 1H), 7.23 (dd, J=8.2, 1.0 Hz, 1H), 7.73 (dd, J=8.0, 2.4 Hz, 1H), 8.66 (d, J=1.2 Hz, 1H).
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1.83 g
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Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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